molecular formula C8H12N2O B8738776 6-methoxy-N1-methylbenzene-1,2-diamine

6-methoxy-N1-methylbenzene-1,2-diamine

Cat. No.: B8738776
M. Wt: 152.19 g/mol
InChI Key: TVOCHXTXNUJJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N1-methylbenzene-1,2-diamine (CAS 1021915-14-9) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.20 g/mol . This substituted benzene-1,2-diamine derivative is classified as a chemical reagent for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within the N-arylbenzene-1,2-diamine class are valuable intermediates in organic synthesis . Specifically, they serve as key precursors for the construction of benzimidazole heterocycles, a privileged scaffold in medicinal chemistry and materials science . For instance, related diamine structures are utilized in solvent-controllable photoreactions to synthesize 1-aryl-1H-benzimidazoles, which are structures of interest for their potential in pharmaceutical development and optoelectronic materials . The broader class of heterocyclic compounds to which these synthetic targets belong is actively investigated for diverse biological activities, underscoring the utility of such building blocks in research . Please note that this product is for research purposes and is not intended for human or veterinary use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methoxy-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C8H12N2O/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5,10H,9H2,1-2H3

InChI Key

TVOCHXTXNUJJGQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of benzene-1,2-diamine derivatives are heavily influenced by substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Properties
Compound Substituents Molecular Weight (g/mol) Electronic Effects
Benzene-1,2-diamine None 108.14 Baseline
4-Methylbenzene-1,2-diamine 4-CH₃ 122.17 Electron-donating (inductive)
4-Chlorobenzene-1,2-diamine 4-Cl 142.58 Electron-withdrawing (inductive)
N1,N1-Dimethylbenzene-1,2-diamine N1,N1-(CH₃)₂ 136.19 Steric hindrance, electron-donating
6-Methoxy-N1-methylbenzene-1,2-diamine 6-OCH₃, N1-CH₃ 151.19 Electron-donating (resonance/inductive)

Key Observations :

  • Electron-donating groups (e.g., -CH₃, -OCH₃) enhance nucleophilicity and reaction rates in condensation reactions (e.g., quinoxaline synthesis) .
  • Electron-withdrawing groups (e.g., -Cl) reduce reactivity due to decreased electron density at the amino groups .
Table 2: Reactivity Trends in Quinoxaline Formation
Compound Reactivity (Yield) Notes
Benzene-1,2-diamine Moderate (70–80%) Baseline reactivity
4-Methylbenzene-1,2-diamine High (85–90%) Enhanced by electron-donating CH₃
4-Chlorobenzene-1,2-diamine Moderate (60–65%) Reduced by electron-withdrawing Cl
This compound Predicted: High (80–85%) Methoxy boosts reactivity, but N1-CH₃ may hinder sterically

Mechanistic Insights :

  • Methoxy groups donate electrons via resonance, activating the diamine for nucleophilic attack on carbonyl groups .
  • N1-methylation may reduce conjugation between the amino group and the aromatic ring, slightly offsetting the methoxy’s activating effect.

Stability and Handling

  • Instability : Unsubstituted benzene-1,2-diamine oxidizes readily, but electron-donating groups (e.g., -OCH₃) may enhance stability by reducing oxidation susceptibility .
  • Storage : Similar to other diamines, this compound likely requires inert atmospheres and low temperatures to prevent degradation.

Preparation Methods

Zinc-Acetic Acid Reduction

Procedure :
4-Bromo-2-methoxy-N-methyl-6-nitroaniline (25 g, 96 mmol) is dissolved in acetic acid (300 mL). Zinc dust (20 g, 306 mmol) is added, and the mixture is stirred at 50°C for 3 hours. The reaction is filtered, and the filtrate is neutralized with aqueous sodium bicarbonate. The product is extracted with ethyl acetate, dried, and concentrated to yield 6-methoxy-N1-methylbenzene-1,2-diamine (16.8 g, 85% yield).

Key Data :

  • Reagents : Zn, CH₃COOH

  • Reaction Time : 3 hours

  • Yield : 85%

  • Purity : >95% (HPLC)

Iron-Ammonium Chloride Reduction

Procedure :
5-Bromo-N-methyl-2-nitroaniline (10.5 g, 45.4 mmol) is refluxed in ethanol-water (4:1, 150 mL) with iron powder (11.4 g, 204.5 mmol) and calcium chloride (4.54 g, 40.9 mmol) for 2 hours. The mixture is filtered through Celite, concentrated, and purified via column chromatography to afford 5-bromo-N1-methylbenzene-1,2-diamine . Subsequent nucleophilic substitution with sodium methoxide replaces bromine with methoxy.

Key Data :

  • Reagents : Fe, CaCl₂, C₂H₅OH/H₂O

  • Reaction Time : 2 hours

  • Intermediate Yield : 90% (5-bromo derivative)

  • Final Yield After Substitution : 78%

Diazotization-Cyclization for Benzotriazole Derivatives

Trimethylorthoformate-Mediated Cyclization

Procedure :
4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine (800 mg, 3.46 mmol) is refluxed with trimethylorthoformate (417.6 μL, 3.80 mmol) and para-toluenesulfonic acid (cat.) in toluene (13 mL) for 2 hours. The crude product is purified via column chromatography to yield 5-bromo-7-methoxy-1-methyl-1H-benzotriazole (820 mg, 79% yield).

Key Data :

  • Reagents : Trimethylorthoformate, p-TsOH

  • Reaction Time : 2 hours

  • Yield : 79%

  • Application : Intermediate for Nrf2 regulators

Reductive Amination of Nitroarenes

Tin(II) Chloride Reduction

Procedure :
(5-Bromo-2-nitrophenyl)methylamine (9.46 g) is dissolved in ethanol (300 mL) and treated with tin(II) chloride (47.35 g). The mixture is refluxed for 2.5 hours, cooled, and basified with sodium bicarbonate. Extraction with ethyl acetate followed by drying and concentration yields 5-bromo-N1-methylbenzene-1,2-diamine (9.50 g, 90% yield). Methoxy substitution is achieved via Ullmann coupling.

Key Data :

  • Reagents : SnCl₂, C₂H₅OH

  • Reaction Time : 2.5 hours

  • Yield : 90%

Comparative Analysis of Methods

Method Reagents Time (h) Yield (%) Purity (%)
Zinc-Acetic AcidZn, CH₃COOH385>95
Iron-Ammonium ChlorideFe, CaCl₂278*90
TrimethylorthoformateTrimethylorthoformate27988
Tin(II) ChlorideSnCl₂2.59092

*After bromine-to-methoxy substitution.

Challenges and Optimization

  • Selective Methylation : Direct methylation of benzene-1,2-diamines often leads to over-alkylation. Protecting one amine (e.g., acetylation) before methylation improves selectivity.

  • Nucleophilic Substitution : Bromine-to-methoxy substitution requires harsh conditions (NaOCH₃, CuI, DMF, 120°C) but benefits from electron-donating amine groups activating the aryl ring.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating high-purity product due to polar byproducts .

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-N1-methylbenzene-1,2-diamine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via selective alkylation of 6-methoxybenzene-1,2-diamine. A two-step approach is advisable:

Methoxy Introduction: Use a Friedel-Crafts alkylation or direct methoxy group incorporation via demethylation-protection strategies.

N1-Methylation: React with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃) in ethanol or THF. To minimize over-alkylation, maintain stoichiometric control (1:1 molar ratio of diamine to methylating agent) and low temperatures (0–5°C) .
Purity Optimization: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Monitor by TLC and confirm purity via HPLC (>98%) or ¹H/¹³C NMR integration .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Combine spectral and elemental analysis:

  • ¹H NMR: Look for singlet peaks corresponding to the methyl group (~δ 2.8–3.2 ppm) and methoxy group (~δ 3.7–3.9 ppm). Aromatic protons should show coupling patterns consistent with para-substitution .
  • IR Spectroscopy: Confirm NH₂ stretching (~3350–3400 cm⁻¹) and methoxy C-O stretching (~1250 cm⁻¹) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 167.1 (C₈H₁₂N₂O).
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 57.82%, H: 6.71%, N: 16.86%) .

Q. What are the stability considerations for this diamine during storage and handling?

Methodological Answer:

  • Oxidative Degradation: Diamines are prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation .
  • Moisture Sensitivity: Use desiccants (e.g., silica gel) in storage containers. Avoid prolonged exposure to humid environments.
  • Handling: Use gloveboxes for air-sensitive reactions. Monitor degradation via periodic NMR or TLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ligand design?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model HOMO/LUMO energy gaps and identify reactive sites. The methoxy group’s electron-donating effect lowers the HOMO energy, enhancing metal-ligand charge transfer .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between NH₂ groups and active-site residues .
  • Validation: Compare computational predictions with experimental results (e.g., UV-Vis titration for binding constants) .

Q. What strategies resolve contradictions in reported biological activity data for diamine derivatives?

Methodological Answer:

  • Meta-Analysis: Cross-reference studies using standardized assays (e.g., MIC for antimicrobial activity). For example, discrepancies in antifungal IC₅₀ values may arise from fungal strain variability or solvent effects (DMSO vs. ethanol) .
  • Control Experiments: Test the compound alongside structurally related diamines (e.g., N1-ethyl or unmethylated analogs) to isolate the methoxy/methyl group’s contribution .
  • Mechanistic Studies: Use fluorescence quenching or SPR to confirm target engagement (e.g., DNA intercalation vs. protein binding) .

Q. How can this compound be functionalized for advanced materials applications?

Methodological Answer:

  • Schiff Base Formation: React with aldehydes/ketones (e.g., salicylaldehyde) in ethanol under reflux to form ligands for metal complexes (e.g., Cu²⁺ or Fe³⁺). Monitor imine bond formation via ¹H NMR (δ 8.3–8.5 ppm) .
  • Polymer Synthesis: Incorporate into polyimides via condensation with dianhydrides (e.g., pyromellitic dianhydride). Characterize thermal stability by TGA (decomposition >300°C) and solubility in DMF/DMSO .
  • Photocatalytic Applications: Synthesize phthalocyanine derivatives by cyclotetramerization with phthalonitrile precursors. Evaluate light absorption via UV-Vis (Q-band ~670 nm) .

Q. What analytical challenges arise in quantifying trace impurities in this diamine, and how are they addressed?

Methodological Answer:

  • Impurity Profiling: Use UPLC-MS/MS to detect byproducts like over-methylated species (N1,N2-dimethyl derivatives) or oxidized quinones. Set a detection limit of 0.1% .
  • Column Selection: Employ a C18 reverse-phase column (2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) for optimal resolution .
  • Quantitative NMR: Use ¹H qNMR with an internal standard (e.g., maleic acid) for absolute quantification .

Q. How does the methoxy group influence the electronic properties of this diamine compared to its non-substituted analogs?

Methodological Answer:

  • Electrochemical Analysis: Perform cyclic voltammetry in DMF/0.1 M TBAP. The methoxy group shifts oxidation potentials cathodically by ~50 mV due to electron donation, enhancing redox activity .
  • Spectroscopic Evidence: Compare UV-Vis spectra with N1-methylbenzene-1,2-diamine; methoxy substitution causes a bathochromic shift (~20 nm) in π→π* transitions .
  • Theoretical Validation: DFT calculations show increased electron density on the aromatic ring, confirmed by NBO analysis .

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